molecular formula C10H8N4OS2 B2472441 N-phenyl-N'-(1,2,3-thiadiazol-4-ylcarbonyl)thiourea CAS No. 198991-49-0

N-phenyl-N'-(1,2,3-thiadiazol-4-ylcarbonyl)thiourea

Cat. No. B2472441
CAS RN: 198991-49-0
M. Wt: 264.32
InChI Key: RDTRBMIBTMVFJD-UHFFFAOYSA-N
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Description

“N-phenyl-N’-(1,2,3-thiadiazol-4-ylcarbonyl)thiourea” is a compound that belongs to the class of organic compounds known as N-phenylthioureas . It is structurally characterized by a phenyl group linked to one nitrogen atom of a thiourea group . This compound has been synthesized and tested for various biological activities .


Synthesis Analysis

The synthesis of N-phenyl-N’-(1,2,3-thiadiazol-4-ylcarbonyl)thiourea derivatives involves the reaction of 2-aminothiazole and 2-furfurylamine with the appropriate iso(thio)cyanate . In a study, eight original N-phenyl-N’[4-(5-alkyl/arylamino-1,3,4-thiadiazole-2-yl)phenyl]thiourea derivatives were synthesized and tested for antituberculosis activity .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a phenyl group linked to one nitrogen atom of a thiourea group . The UV spectra of similar compounds showed two absorption maxima at 249.4–277.5 and 298.9–337.6 nm .

Scientific Research Applications

Safety and Hazards

The safety data sheet for a similar compound, N-phenylthiourea, indicates that it is fatal if swallowed and may cause an allergic skin reaction . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves . In case of ingestion or skin contact, immediate medical attention is required .

Future Directions

The future directions for the study of this compound could involve further exploration of its biological activities, such as its potential anti-tuberculosis activity . Additionally, more research could be conducted to investigate its physical and chemical properties, as well as its safety and hazards. The development of novel therapeutic strategies using this compound could also be a potential area of future research.

properties

IUPAC Name

N-(phenylcarbamothioyl)thiadiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4OS2/c15-9(8-6-17-14-13-8)12-10(16)11-7-4-2-1-3-5-7/h1-6H,(H2,11,12,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTRBMIBTMVFJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC(=O)C2=CSN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenyl-N'-(1,2,3-thiadiazol-4-ylcarbonyl)thiourea

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